molecular formula C11H12N2O2 B2537741 Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1398584-48-9

Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No. B2537741
CAS RN: 1398584-48-9
M. Wt: 204.229
InChI Key: SRNNVQZZXHHXBI-UHFFFAOYSA-N
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Description

Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate is a compound that belongs to the class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The compound is structurally related to various pyrazolo[1,5-a]pyridine derivatives that have been synthesized and studied for their chemical properties and potential applications in the development of pharmaceuticals and fluorescent materials .

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyridine derivatives often involves the reaction of substituted pyridines with different reagents. For instance, 2-hydroxypyrazolo[1,5-a]pyridine was synthesized by reacting ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid . Another method includes the one-pot synthesis of 3-formylpyrazolo[1,5-a]pyrimidines through a microwave-assisted cyclocondensation reaction, followed by formylation . Additionally, 3-ethenylpyrazolo[1,5-a]pyridines were obtained from the thermolysis of 2-allylidene-1,2-dihydropyridines . These methods highlight the versatility of synthetic approaches for constructing the pyrazolo[1,5-a]pyridine core.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives is characterized by the presence of a fused pyrazole and pyridine ring. The regioselectivity and the structure of the synthesized compounds are often confirmed using NMR spectroscopy and X-ray diffraction analysis . The tautomeric forms of these compounds, such as the enol form, can be predominant in solution, affecting their reactivity and interactions .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine derivatives undergo various chemical reactions, including nitrosation, nitration, bromination, methylation, and acetylation . These reactions typically occur at specific positions on the heterocyclic ring, influenced by the electronic nature of the substituents. The reactivity of these compounds allows for further functionalization, which is crucial for the development of compounds with desired biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives are influenced by their molecular structure. For example, the introduction of different substituents can affect the compound's fluorescence properties, with some derivatives exhibiting large Stokes shifts and high quantum yields, making them suitable for use as fluorescent probes . The solubility, melting point, and stability of these compounds can vary significantly depending on the nature of the substituents and the tautomeric form present .

Scientific Research Applications

Organic Synthesis and Catalytic Applications

Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate belongs to a class of compounds that play a crucial role in the synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The development of such scaffolds, especially 5H-pyrano[2,3-d]pyrimidine, is challenging due to structural complexities. Hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, have been intensively investigated for their efficiency in synthesizing these scaffolds through one-pot multicomponent reactions, showcasing the compound's significance in facilitating complex organic synthesis (Parmar, Vala, & Patel, 2023).

Role in Understanding Chemical Reactions

Research on compounds like this compound aids in comprehending the dynamics of chemical reactions, particularly those involving heterocyclic N-oxide molecules. These molecules are known for their versatility as synthetic intermediates and their biological significance, including their applications in metal complexes formation, asymmetric catalysis, and drug development. Heterocyclic N-oxides derived from pyridine and indazole, for instance, demonstrate significant functionalities in organic synthesis and catalysis, underpinning their importance in advancing chemical research and pharmaceutical applications (Li et al., 2019).

Medicinal Chemistry and Drug Development

While explicitly excluding drug usage and side effects, it's worth noting that the structural features of this compound derivatives play a significant role in medicinal chemistry. The pyridine derivatives, due to their heterocyclic nature, exhibit a wide range of biological activities. These activities include antifungal, antibacterial, and anticancer properties, showcasing the compound's utility in the development of new therapeutic agents. Additionally, pyridine derivatives' ability to act as chemosensors for various ions and species highlights their potential in analytical chemistry, further stressing their importance beyond mere drug development (Abu-Taweel et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a POISON CENTER or doctor/physician if you feel unwell .

properties

IUPAC Name

ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)9-6-4-5-7-13(9)12-10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNNVQZZXHHXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=CC2=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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